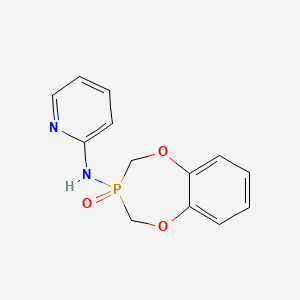
N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE is a complex organic compound that features a unique structure combining elements of benzodioxaphosphepin and pyridinamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE typically involves multi-step organic reactions. The starting materials often include benzodioxaphosphepin derivatives and pyridinamine. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution could result in a variety of substituted derivatives.
Scientific Research Applications
N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE has several scientific research applications:
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal properties could be explored, including its use as a drug candidate or in drug development.
Industry: The compound’s unique structure might make it useful in various industrial applications, such as materials science or catalysis.
Mechanism of Action
The mechanism by which N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-OXIDO-3,4-DIHYDRO-2H-1,5,3-BENZODIOXAPHOSPHEPIN-3-YL)-2-PYRIDINAMINE include other benzodioxaphosphepin derivatives and pyridinamine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
Molecular Formula |
C13H13N2O3P |
|---|---|
Molecular Weight |
276.23 g/mol |
IUPAC Name |
N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H13N2O3P/c16-19(15-13-7-3-4-8-14-13)9-17-11-5-1-2-6-12(11)18-10-19/h1-8H,9-10H2,(H,14,15,16) |
InChI Key |
RWBGOYRRDHWURM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![4-{[(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B15019897.png)
![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)
![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15019916.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
![2-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15019923.png)
![N-(2-ethylhexyl)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15019924.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B15019931.png)
![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15019943.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)
![5-(4-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15019950.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019956.png)
